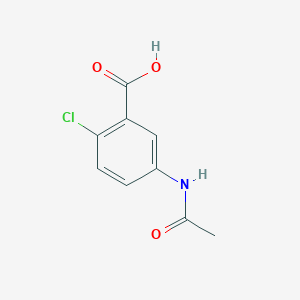

5-(Acetylamino)-2-chlorobenzoic acid

Descripción general

Descripción

The description of a compound typically includes its molecular formula, structure, and basic properties. For example, 5-Acetamidopentanoic acid is a member of the class of acetamides that is the acetyl derivative of 5-aminopentanoic acid .

Synthesis Analysis

The synthesis of a compound involves chemical reactions that convert simpler substances into the desired compound. N-terminal acetylation is a widespread protein modification among eukaryotes and prokaryotes alike. By appending an acetyl group to the N-terminal amino group, the charge, hydrophobicity, and size of the N-terminus is altered in an irreversible manner .Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. For instance, Protein Nt-acetylation refers to the covalent attachment of an acetyl group (CH3CO) to the free α-amino group (NH3+) at the N-terminal end of a polypeptide .Aplicaciones Científicas De Investigación

Tissue Engineering

“5-(Acetylamino)-2-chlorobenzoic acid” is a type of acylaminobenzoic acid , which is an organic compound that consists of a benzoic acid with an acylamino substitution . This compound has been used in the field of tissue engineering, specifically in the creation of 3D printed scaffolds based on hyaluronic acid bioinks . These scaffolds are used for tissue regeneration and biomedical engineering .

Anti-Tumorigenic Properties

Another significant application of “5-(Acetylamino)-2-chlorobenzoic acid” is its use as a novel HDAC inhibitor with anti-tumorigenic properties . HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase (HDAC), an enzyme that plays a key role in the regulation of gene expression . By inhibiting this enzyme, these compounds can alter the behavior of cells and can be used to treat a variety of diseases, including cancer .

Inflammation Treatment

The compound has also been found to have anti-inflammatory effects . This makes it a potential candidate for the treatment of conditions characterized by inflammation .

Peptide Amidation Inhibition

“5-(Acetylamino)-2-chlorobenzoic acid” is also known to inhibit peptide amidation , a process that is essential for the bioactivation of peptide hormones . This property could have potential applications in the treatment of diseases related to peptide hormones .

Modulation of Signaling Pathways

The compound has been found to modulate signaling pathways involved in cell growth and survival . This could have potential applications in the treatment of diseases characterized by abnormal cell growth, such as cancer .

Stem Cell Differentiation

The compound plays a significant role in stem cell differentiation . This could have potential applications in regenerative medicine, where stem cells are used to repair or replace damaged tissues .

Mecanismo De Acción

Target of Action

It is structurally similar to other acylaminobenzoic acid derivatives , which are known to interact with various enzymes and receptors in the body. For instance, 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, a similar compound, has been shown to target Neuraminidase in Influenza B virus and Influenza A virus .

Mode of Action

For instance, 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid is known to inhibit Neuraminidase, an enzyme crucial for the life cycle of influenza viruses .

Biochemical Pathways

Similar compounds like 5-aminolevulinic acid (ala) are known to be key precursors for the biosynthesis of tetrapyrrole compounds, including chlorophyll, heme, and siroheme . These compounds play crucial roles in various biological processes, including photosynthesis and oxygen transport.

Result of Action

Structurally similar compounds like 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester have been reported to exhibit anti-tumorigenic properties by inhibiting histone deacetylase (hdac) enzymes .

Action Environment

It’s known that environmental factors such as temperature, ph, and presence of other compounds can affect the stability and efficacy of similar compounds .

Direcciones Futuras

Future directions could involve further studies to understand the compound’s properties, potential uses, and effects. For instance, alterations in the intestinal microbiota induced by 5-ASA directed the host immune system towards an anti-inflammatory state, which underlies the mechanism of 5-ASA efficacy .

Propiedades

IUPAC Name |

5-acetamido-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOFQIUOTAJRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350494 | |

| Record name | 5-(acetylamino)-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Acetylamino)-2-chlorobenzoic acid | |

CAS RN |

719282-11-8 | |

| Record name | 5-(acetylamino)-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.